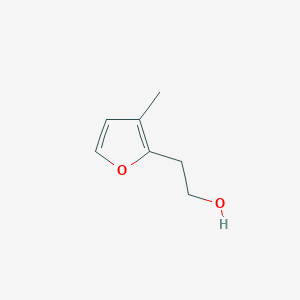
2-Furanethanol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanethanol, 3-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanethanol, 3-methyl- typically involves the reaction of furfural with methanol in the presence of a catalyst. One common method is the hydrogenation of furfural using a palladium catalyst to produce furfuryl alcohol, which is then methylated to obtain 2-Furanethanol, 3-methyl-.
Industrial Production Methods: Industrial production of 2-Furanethanol, 3-methyl- often involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent methylation under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Furanethanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Produces furan-2-carboxylic acid or 3-methyl-2-furancarboxaldehyde.
Reduction: Yields 3-methyl-2-furanmethanol.
Substitution: Forms various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Furanethanol, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Furanethanol, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxymethyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Furfuryl alcohol: Similar structure but lacks the methyl group at the third position.
2-Furanmethanol: Similar structure but without the methyl substitution.
2-Methyl-3-furanthiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 2-Furanethanol, 3-methyl- is unique due to the presence of both a hydroxymethyl group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-(3-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
Clave InChI |
YCELQWATIZVJJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



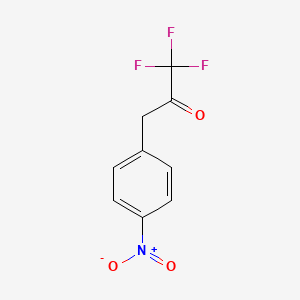
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
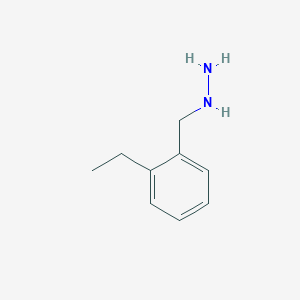
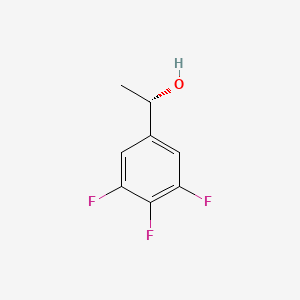

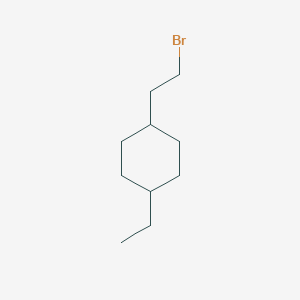
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

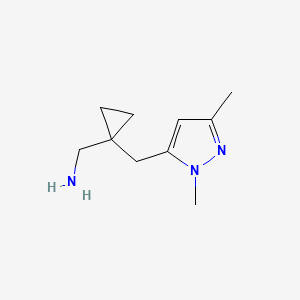
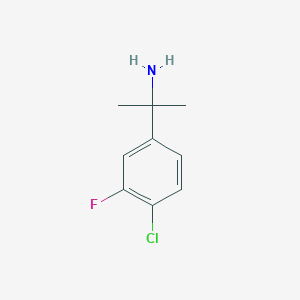
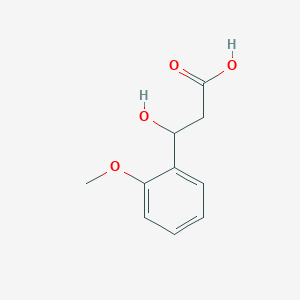
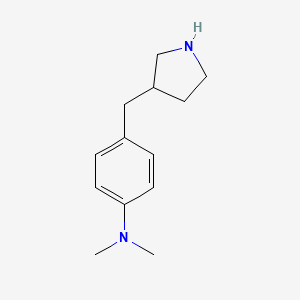
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
